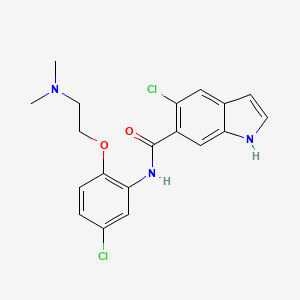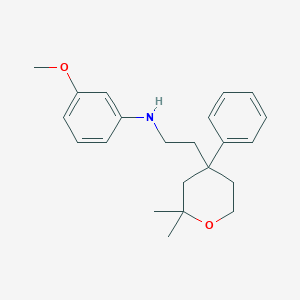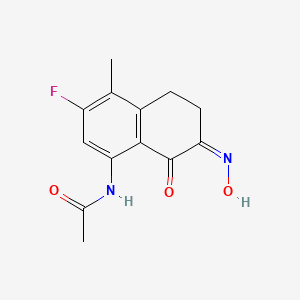
Exatecan intermediate 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exatecan intermediate 11 is a chemical compound used as an intermediate in the synthesis of Exatecan, a potent antitumor agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Exatecan intermediate 11 can be synthesized through a series of chemical reactions starting from 3-fluoro-4-methylaniline. The process involves acylation, bromination, and cross-coupling reactions to form intermediate A. Intermediate A is then subjected to a rearrangement reaction to produce intermediate B, which is further processed to obtain Exatecan mesylate through deprotection, condensation, and hydrolysis reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The starting materials are relatively inexpensive, and the reaction steps are designed to be simple and efficient, making the process suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Exatecan intermediate 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain Exatecan mesylate. Each reaction step is designed to produce high-purity intermediates that contribute to the overall efficiency of the synthesis process .
Aplicaciones Científicas De Investigación
Exatecan intermediate 11 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Integral in the development of Exatecan, which is used in cancer treatment.
Industry: Employed in the large-scale production of Exatecan mesylate for pharmaceutical applications
Mecanismo De Acción
Exatecan intermediate 11, as part of the synthesis of Exatecan, contributes to the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, Exatecan induces DNA damage, leading to cell death, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Topotecan: Another camptothecin derivative used as a topoisomerase I inhibitor.
Irinotecan: A camptothecin analog used in cancer therapy.
SN-38: The active metabolite of Irinotecan with potent antitumor activity
Uniqueness
Exatecan intermediate 11 is unique due to its role in the synthesis of Exatecan, which has shown superior antitumor activity compared to other camptothecin derivatives. Its water solubility and potent inhibition of DNA topoisomerase I make it a valuable compound in cancer treatment .
Propiedades
Fórmula molecular |
C13H13FN2O3 |
|---|---|
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
N-[(7Z)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10- |
Clave InChI |
TUUIIOPQMWHACM-YBEGLDIGSA-N |
SMILES isomérico |
CC1=C(C=C(C2=C1CC/C(=N/O)/C2=O)NC(=O)C)F |
SMILES canónico |
CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
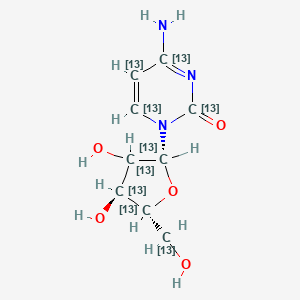
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)

![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
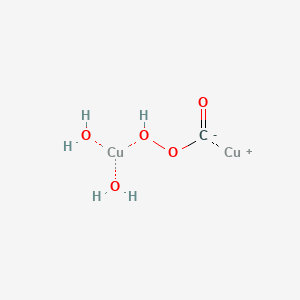
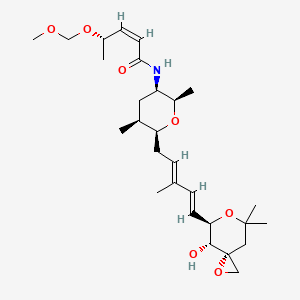
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
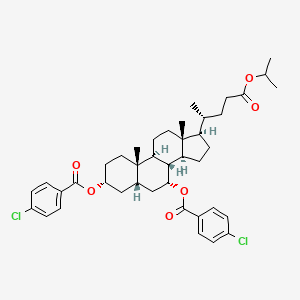
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
